

A Comparative Analysis of Atilotrelvir and Other Oral Antiviral Therapies

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Compound of Interest

Compound Name: *Atilotrelvir*

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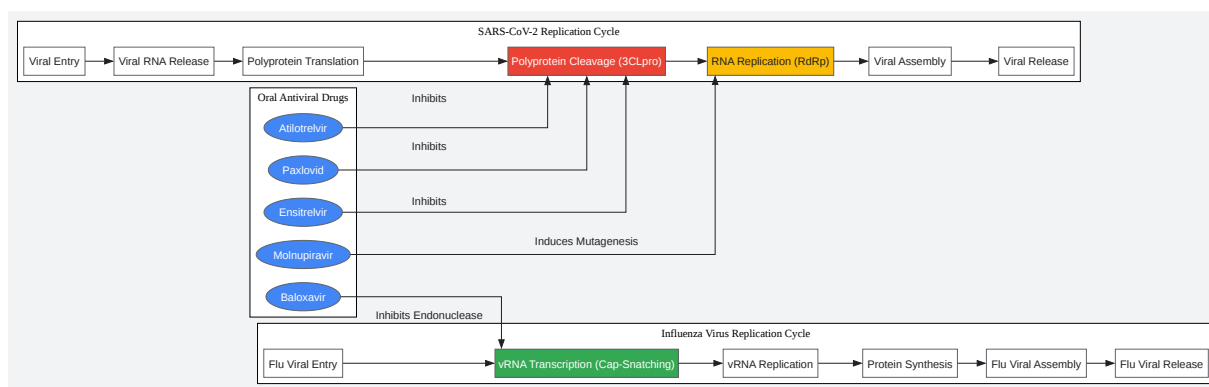
The landscape of oral antiviral treatments for respiratory infections is rapidly evolving. This guide provides a detailed, data-driven comparison of the clinical trial results for **atilotrelvir** (GST-HG171), a novel SARS-CoV-2 3CL protease inhibitor, against other prominent oral antivirals for COVID-19 and influenza.

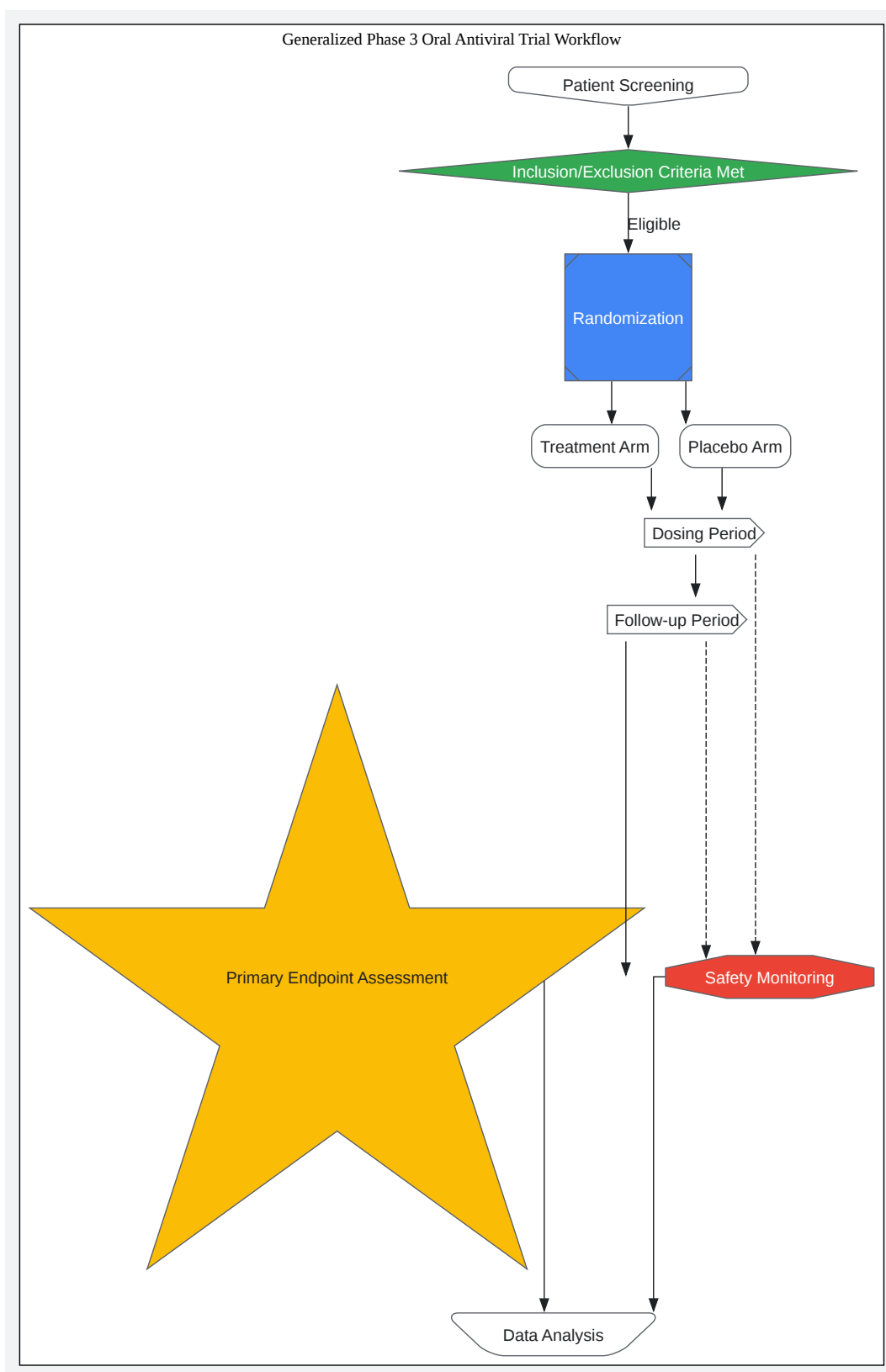
Overview of Compared Oral Antivirals

This comparison focuses on **atilotrelvir** and four other oral antiviral agents: Paxlovid (nirmatrelvir/ritonavir), molnupiravir, ensitrelvir, and baloxavir marboxil. These therapies represent different mechanisms of action against viral replication and have been subject to rigorous clinical evaluation. **Atilotrelvir**, like Paxlovid and ensitrelvir, targets the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral polyprotein processing.^[1] Molnupiravir is a nucleoside analog that induces viral RNA mutagenesis.^[2] Baloxavir marboxil, an influenza antiviral, inhibits the cap-dependent endonuclease of the influenza virus.^[3]

Mechanism of Action: Signaling Pathways

The distinct mechanisms of these antivirals are visualized below, highlighting their targets within the viral replication cycle.





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References

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